molecular formula C7H2Br2FIO2 B13001774 4,6-Dibromo-2-fluoro-3-iodobenzoic acid

4,6-Dibromo-2-fluoro-3-iodobenzoic acid

Cat. No.: B13001774
M. Wt: 423.80 g/mol
InChI Key: FDTYJBUCCPXGEW-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C₇H₂Br₂FIO₂. It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is used primarily in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 4,6-Dibromo-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzoic acid derivative. For instance, starting with a fluorobenzoic acid, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,6-Dibromo-2-fluoro-3-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dibromo-2-fluoro-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, as well as in the development of diagnostic tools.

    Medicine: Research into potential therapeutic applications, including the development of new drugs, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can participate in various interactions, including hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

4,6-Dibromo-2-fluoro-3-iodobenzoic acid can be compared with other halogenated benzoic acids, such as:

The presence of multiple halogen atoms in this compound makes it unique, providing a higher degree of reactivity and versatility in chemical synthesis and research applications.

Properties

Molecular Formula

C7H2Br2FIO2

Molecular Weight

423.80 g/mol

IUPAC Name

4,6-dibromo-2-fluoro-3-iodobenzoic acid

InChI

InChI=1S/C7H2Br2FIO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,(H,12,13)

InChI Key

FDTYJBUCCPXGEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Br

Origin of Product

United States

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